molecular formula C12H9FO B6164620 1-(7-fluoronaphthalen-2-yl)ethan-1-one CAS No. 324020-70-4

1-(7-fluoronaphthalen-2-yl)ethan-1-one

Cat. No. B6164620
CAS RN: 324020-70-4
M. Wt: 188.20 g/mol
InChI Key: UXFZUFVOHYDZLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-Fluoronaphthalen-2-yl)ethan-1-one (FNE) is a fluorinated naphthalene derivative that has been studied for its potential use in synthetic organic chemistry, scientific research, and as a drug. FNE is a relatively new compound that has only been studied for a few years, but its properties and applications are already being explored.

Scientific Research Applications

1-(7-fluoronaphthalen-2-yl)ethan-1-one has been studied for its potential use in scientific research, particularly in the fields of organic synthesis, medicinal chemistry, and drug design. This compound has been found to have low toxicity, high solubility in a variety of organic solvents, and the ability to form stable complexes with a range of transition metals. These properties make this compound a promising candidate for use in organic synthesis, drug design, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-(7-fluoronaphthalen-2-yl)ethan-1-one is not yet fully understood. However, it is believed that this compound can act as an inhibitor of enzymes involved in the metabolism of drugs, as well as a substrate for enzymes involved in the synthesis of drugs. Additionally, this compound has been found to interact with certain proteins, including those involved in cell signaling pathways, which could explain its potential use as a drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been found to have a variety of effects on cells and tissues, including the inhibition of certain enzymes, the stimulation of certain proteins, and the modulation of cell signaling pathways. Additionally, this compound has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(7-fluoronaphthalen-2-yl)ethan-1-one in laboratory experiments include its low toxicity, high solubility in a variety of organic solvents, and the ability to form stable complexes with a range of transition metals. Additionally, this compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for use in drug design and medicinal chemistry. However, there are some limitations to using this compound in laboratory experiments. For example, the mechanism of action of this compound is not yet fully understood, and the effects of this compound on cells and tissues are still being studied.

Future Directions

There are many potential future directions for the study of 1-(7-fluoronaphthalen-2-yl)ethan-1-one. These include further study of the biochemical and physiological effects of this compound, the development of more efficient synthesis methods, and the exploration of potential uses of this compound in drug design and medicinal chemistry. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential uses as a drug.

Synthesis Methods

1-(7-fluoronaphthalen-2-yl)ethan-1-one can be synthesized using a two-step process. The first step involves the reaction of 7-fluoronaphthalene-2-carbaldehyde with ethyl bromide to form the intermediate compound, 1-(7-fluoronaphthalene-2-yl)ethan-1-one. The second step involves the reaction of the intermediate compound with 1-bromo-2-chlorobutane to form the final product, this compound. The reaction is carried out in a polar solvent such as acetonitrile or dimethylformamide and requires a base such as sodium ethoxide or potassium tert-butoxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(7-fluoronaphthalen-2-yl)ethan-1-one involves the conversion of a naphthalene derivative to an aldehyde, followed by a Grignard reaction with ethyl magnesium bromide, and finally oxidation to yield the desired ketone.", "Starting Materials": [ "7-fluoronaphthalene", "Chromium trioxide", "Sodium bisulfite", "Ethyl magnesium bromide", "Acetone", "Sodium hydroxide", "Sulfuric acid", "Methanol" ], "Reaction": [ "1. 7-fluoronaphthalene is oxidized to 7-fluoronaphthalene-2-carboxylic acid using a mixture of chromium trioxide and sulfuric acid.", "2. The carboxylic acid is then reduced to the corresponding aldehyde using sodium bisulfite.", "3. The aldehyde is reacted with ethyl magnesium bromide in dry ether to form the Grignard reagent.", "4. The Grignard reagent is then reacted with acetone to yield the alcohol intermediate.", "5. The alcohol intermediate is oxidized to the desired ketone using sodium hydroxide and methanol." ] }

CAS RN

324020-70-4

Molecular Formula

C12H9FO

Molecular Weight

188.20 g/mol

IUPAC Name

1-(7-fluoronaphthalen-2-yl)ethanone

InChI

InChI=1S/C12H9FO/c1-8(14)10-3-2-9-4-5-12(13)7-11(9)6-10/h2-7H,1H3

InChI Key

UXFZUFVOHYDZLR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=CC(=C2)F

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.